Bis(triphenylsilyl)chromate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

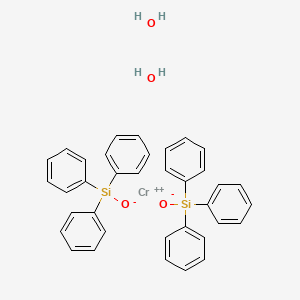

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

chromium(2+);oxido(triphenyl)silane;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQXSBLHPWPXGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H34CrO4Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1624-02-8 | |

| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(triphenylsilyl) chromate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Bis(triphenylsilyl)chromate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylsilyl)chromate, with the chemical formula C₃₆H₃₀CrO₄Si₂, is a versatile and powerful oxidizing agent and catalyst with significant applications in organic synthesis and polymer chemistry.[1][2] This technical guide provides a comprehensive overview of the core properties, synthesis, and key applications of this compound, with a focus on its role in the oxidation of alcohols and as a catalyst in ethylene (B1197577) polymerization. Detailed experimental protocols and mechanistic insights are provided to assist researchers in its practical application.

Core Properties

This compound is a yellow to light orange powder.[1][2] It is recognized for its stability under standard conditions, though it is sensitive to air and moisture.[3] The presence of the bulky triphenylsilyl groups enhances its stability and selectivity in chemical transformations compared to other chromium(VI) reagents.[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₃₀CrO₄Si₂ | [1] |

| Molecular Weight | 634.79 g/mol | [1] |

| CAS Number | 1624-02-8 | [1] |

| Appearance | Yellow to light orange powder | [1][2] |

| Melting Point | 159 °C (decomposes) | [1][4] |

| Purity | ≥ 96% | [1] |

| Solubility | Sparingly soluble in water. Soluble in solvents like carbon tetrachloride and heptane. | [5] |

| IR Spectroscopy (Cr-O stretch) | 985 cm⁻¹, 974 cm⁻¹ (10.15 µm, 10.27 µm) |

Synthesis of this compound

This compound can be synthesized through various methods. Two common experimental protocols are detailed below.

Synthesis from Triphenylchlorosilane and Potassium Dichromate

This method provides a high yield and purity of the final product.

Experimental Protocol:

-

To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

Stir the reaction mixture at 50-60 °C for 5 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.

-

Filter the washed solid under reduced pressure.

-

Dry the final product in a vacuum oven to obtain this compound. A yield of approximately 97.4% can be expected.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

Oxidation of Alcohols to Carbonyl Compounds

This compound is a highly effective oxidizing agent for the conversion of primary and secondary alcohols to their corresponding aldehydes and ketones, respectively.[1] A key advantage of this reagent is its selectivity, often allowing for the oxidation of alcohols without affecting other sensitive functional groups.[1]

Proposed Mechanism of Alcohol Oxidation:

The oxidation of an alcohol by this compound is believed to proceed through the formation of a chromate (B82759) ester intermediate, followed by an E2-like elimination of the alpha-proton to yield the carbonyl compound and a reduced chromium species.

Caption: Proposed mechanism for the oxidation of alcohols.

Representative Experimental Protocol for Alcohol Oxidation:

The following protocol is adapted from a procedure for the related compound, bis(trimethylsilyl)chromate, and serves as a general guideline.

-

In a round-bottom flask, dissolve the alcohol (1 equivalent) in a suitable solvent such as acetonitrile.

-

Add this compound (catalytic amount, e.g., 3-5 mol%) to the solution.

-

Add a co-oxidant, such as periodic acid (1 equivalent).

-

Reflux the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent.

-

Purify the crude product by column chromatography on silica (B1680970) gel to yield the corresponding aldehyde or ketone.

Applications in Polymer Chemistry

Ethylene Polymerization

This compound is an active catalyst for the polymerization of ethylene, often used with a silica-alumina support to enhance its activity. This catalytic system is crucial in the production of high-density polyethylene (B3416737) (HDPE).

Experimental Protocol for Ethylene Polymerization:

-

Charge a dry, nitrogen-purged 300 ml stirred autoclave with 100 ml of dry cyclohexane.

-

Add 0.5 g of this compound to the autoclave and purge the mixture with nitrogen for several minutes before sealing.

-

Heat the vessel to 170 °C and pressure-bleed several times with nitrogen to remove any residual air.

-

Introduce ethylene to an initial pressure of 20,000 psi.

-

Allow the polymerization to proceed for 4 hours, maintaining the temperature at 170-175 °C.

-

After the reaction, the solid polyethylene product can be collected.

Ethylene Polymerization Workflow

Caption: General workflow for ethylene polymerization.

Safety Information

This compound is a hazardous substance and should be handled with appropriate safety precautions.

| Hazard Category | GHS Codes |

| Acute Toxicity (Dermal) | H311 (Toxic in contact with skin) |

| Skin Sensitization | H317 (May cause an allergic skin reaction) |

| Carcinogenicity | H350 (May cause cancer) |

| Aquatic Hazard | H410 (Very toxic to aquatic life with long-lasting effects) |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use chemical safety goggles and/or a face shield.

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with appropriate cartridges (e.g., P3) when handling the powder.

Handle this compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable reagent for the scientific community, offering high selectivity and efficiency in oxidation reactions and polymerization catalysis. Its well-defined properties and synthesis routes make it an accessible tool for a wide range of chemical transformations. Proper handling and adherence to safety protocols are essential when working with this compound. This guide provides the foundational knowledge for researchers to effectively and safely utilize this compound in their work.

References

An In-depth Technical Guide to the Structure and Bonding of Bis(triphenylsilyl)chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular structure and chemical bonding of bis(triphenylsilyl)chromate, an important oxidizing agent and polymerization catalyst. Due to the limited availability of specific crystallographic data for the title compound, this guide leverages comprehensive data from its close structural analog, bis(trimethylsilyl)chromate, to provide quantitative insights. The structural and bonding characteristics of the core CrO2(OSiR3)2 moiety are highly comparable, making this a valid and informative approach.

Molecular Structure

This compound, with the chemical formula [(C6H5)3SiO]2CrO2, is an organometallic compound featuring a central chromium(VI) atom. The chromium center is coordinated to two terminal oxo ligands and two triphenylsiloxy groups.[1] The overall geometry around the chromium atom is distorted tetrahedral.

While a full crystal structure determination for this compound is not publicly available, the structure of its analogue, bis(trimethylsilyl)chromate [(CH3)3SiO]2CrO2, has been elucidated by X-ray crystallography. This data provides the most accurate quantitative description of the chromate (B82759) ester core.

Quantitative Structural Data (from Bis(trimethylsilyl)chromate Analogue)

The following table summarizes the key bond lengths and angles for bis(trimethylsilyl)chromate, which serve as a reliable model for the core structure of this compound.

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | Cr=O | 1.58 |

| Cr-O | 1.79 | |

| Si-O | 1.67 | |

| Si-C | 1.85 (average) | |

| Bond Angles (°) | O=Cr=O | 110.1 |

| O-Cr-O | 106.8 | |

| O=Cr-O | 109.9 | |

| Cr-O-Si | 147.8 |

Data sourced from the crystal structure of bis(trimethylsilyl)chromate.

The triphenylsilyl groups in the title compound are significantly bulkier than the trimethylsilyl (B98337) groups. This steric hindrance is expected to cause a widening of the Cr-O-Si bond angle and potentially a slight elongation of the Cr-O and Si-O bonds compared to the trimethylsilyl analogue.

Chemical Bonding

The bonding in this compound is characterized by a combination of covalent and polar covalent interactions within the CrO2(OSiPh3)2 core.

-

Cr=O Double Bonds: The chromium center is bonded to two terminal oxygen atoms via strong double bonds. These bonds are short and are characteristic of chromyl species. Infrared spectroscopy of this compound shows strong absorptions in the 980-990 cm⁻¹ region, which are assigned to the symmetric and asymmetric stretching vibrations of these Cr=O bonds.

-

Cr-O-Si Linkage: The bonding within the chromate silyl (B83357) ester linkage is of primary interest. The Cr-O single bonds are longer than the terminal Cr=O bonds. The Si-O bonds are also covalent. The wide Cr-O-Si bond angle (approximately 148° in the trimethylsilyl analogue) suggests significant pπ-dπ back-bonding from the oxygen lone pairs into the empty d-orbitals of the silicon atom. This delocalization of electron density strengthens the Si-O bond and influences the overall electronic structure of the molecule.

Vibrational Spectroscopy Data

Vibrational spectroscopy is a key tool for probing the bonding within molecules. The following table summarizes the key infrared absorption bands for silyl chromate esters.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~990 | Asymmetric Cr=O Stretch | Chromyl |

| ~980 | Symmetric Cr=O Stretch | Chromyl |

| ~940 | Asymmetric Si-O-Cr Stretch | Silyl Chromate |

| ~840 | Si-C Stretch / CH₃ Rock | Trimethylsilyl |

| ~750 | C-H Bend (Aromatic) | Phenyl |

Note: Data is a composite from various silyl chromate compounds. The phenyl group vibrations for this compound will be more complex.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of triphenylsilanol (B1683266) with chromium trioxide.

-

Reactants: Triphenylsilanol (2 equivalents) and Chromium(VI) oxide (1 equivalent).

-

Solvent: A non-polar organic solvent such as carbon tetrachloride or heptane.

-

Procedure:

-

A solution of triphenylsilanol in the chosen solvent is prepared in a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap.

-

Chromium trioxide is added portion-wise to the solution with stirring.

-

The reaction mixture is heated to reflux to facilitate the condensation reaction and remove the water byproduct azeotropically.

-

The reaction is monitored for the disappearance of the starting materials.

-

Upon completion, the solution is cooled, and the product is isolated by filtration or crystallization. The resulting product is a red crystalline solid.

-

X-ray Crystallography (General Protocol for Organometallics)

Obtaining a crystal structure is essential for the unambiguous determination of molecular geometry.

-

Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. For air-sensitive compounds like many organometallics, these techniques are performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

-

Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant oil for air-sensitive samples.

-

Data Collection: The mounted crystal is placed on a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with monochromatic X-rays (e.g., Mo Kα, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined against the experimental data to yield the final, high-precision structure, including bond lengths and angles.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a solid sample, a small amount of the compound is typically mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil. For solution-state spectra, the compound is dissolved in a suitable IR-transparent solvent.

-

Data Acquisition: A background spectrum of the empty spectrometer (or the pure solvent) is recorded. The prepared sample is then placed in the beam path of an FTIR spectrometer.

-

Analysis: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting interferogram is Fourier-transformed to produce the final spectrum of absorbance or transmittance versus wavenumber.

Applications in Catalysis: Ethylene (B1197577) Polymerization

This compound, particularly when supported on silica, is a precursor to the highly active Phillips-type catalysts used for the commercial production of high-density polyethylene (B3416737) (HDPE).[2][3] The catalytic cycle involves the reduction of the Cr(VI) center and subsequent coordination and insertion of ethylene monomers.

Logical Workflow for Silyl Chromate Catalyst Activation and Polymerization

The following diagram illustrates the key stages in the activation of a silica-supported silyl chromate catalyst and the subsequent ethylene polymerization cycle, based on the generally accepted Cossee-Arlman mechanism.[4][5][6]

Caption: Catalytic cycle for ethylene polymerization using a silyl chromate catalyst.

This workflow illustrates the transformation of the initial Cr(VI) precatalyst into a reduced, active species that coordinates ethylene. The core of the polymerization process is the repeated migratory insertion of ethylene monomers into the chromium-carbon bond, leading to the growth of the polymer chain. The process concludes with a chain termination step, which releases the final polyethylene molecule and regenerates the active catalyst.

References

- 1. americanelements.com [americanelements.com]

- 2. Mechanistic Insights of Ethylene Polymerization on Phillips Chromium Catalysts | MDPI [mdpi.com]

- 3. Phillips catalyst - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. chemistry.illinois.edu [chemistry.illinois.edu]

Synthesis and Preparation of Bis(triphenylsilyl)chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and preparation of bis(triphenylsilyl)chromate, a versatile oxidizing agent utilized in various organic transformations. The document details experimental protocols, presents quantitative data in a structured format, and illustrates the reaction pathway.

Overview

This compound, with the chemical formula [(C₆H₅)₃SiO]₂CrO₂, is a valuable reagent in organic synthesis, particularly for the oxidation of alcohols to carbonyl compounds and in polymerization reactions.[1][2][3] Its efficacy is highlighted by its ability to facilitate selective oxidations under specific conditions. This guide focuses on a common and effective method for its preparation from triphenylchlorosilane and a chromate (B82759) source, as detailed in various experimental procedures.

Reaction Pathway

The synthesis of this compound typically involves the reaction of triphenylchlorosilane with a dichromate salt in the presence of glacial acetic acid. The general reaction is depicted below.

Caption: General reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes quantitative data from various experimental examples for the synthesis of this compound. This allows for a clear comparison of reaction conditions and their impact on yield and product purity.

| Example | Triphenylchlorosilane (g) | Potassium Dichromate (g) | Other Reagents | Solvent (ml) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 50-60 | 5 | 97.4 | 154 |

| 2 | 30 | 13 | 2.1g NaOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 20 → 80 | 4 | 91 | 154 |

| 3 | 30 | 8.4 | 3.5g K₂CO₃ | - | - | - | 91.6 | 159 |

| 4 | 30 | 13 | 3g KOH | 60 (Glacial Acetic Acid), 80 (Hexane) | 50-60 | 5 | 91 | 154 |

| Comp. 1 | 30 | 7.5 | - | 120 (Glacial Acetic Acid) | 40-50 | 5 | 66 | 151 |

Data sourced from US Patent 5,698,723 A.[4]

Detailed Experimental Protocols

The following protocols are based on procedures outlined in the referenced patent literature.[4]

High-Yield Synthesis Protocol (Example 1)

This protocol details a high-yield method for preparing this compound.

Workflow:

Caption: Workflow for the high-yield synthesis of this compound.

Procedure:

-

A 500 ml three-neck flask equipped with a stirrer and a reflux condenser is charged with 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

The reaction mixture is stirred at 50°-60° C for 5 hours.

-

After the reaction period, the mixture is filtered.

-

The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.

-

The washed solid is then filtered under reduced pressure.

-

Finally, the product is dried in a vacuum oven to yield 31.2 g of this compound (97.4% yield).

Alternative Synthesis Protocol (Example 2)

This protocol provides an alternative method with a temperature ramp.

Procedure:

-

Into a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 2.1 g of sodium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

The mixture is stirred at 20° C for 0.5 hours.

-

The temperature of the reaction mixture is then raised to 80° C over a period of 3 hours.

-

The mixture is stirred at 80° C for an additional 0.5 hours.

-

Heating is discontinued, and the reaction is stirred for another 3.5 hours as it cools.

-

The mixture is then filtered.

-

The collected solid is washed sequentially with 100 ml of water, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

The solid is filtered under reduced pressure and dried in a vacuum oven to obtain 29.4 g of the product (91% yield).

Conclusion

The synthesis of this compound can be achieved with high yields and purity through the reaction of triphenylchlorosilane and potassium dichromate in a mixed solvent system. The presented protocols, derived from established literature, offer reliable methods for researchers and professionals in the field of synthetic chemistry. The choice of base and temperature profile can be adjusted to optimize the reaction outcome. Careful control of reaction parameters and thorough washing of the product are crucial for obtaining a high-purity final product.

References

An In-depth Technical Guide to Bis(triphenylsilyl)chromate (CAS 1624-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylsilyl)chromate, with the CAS number 1624-02-8, is a notable organometallic compound recognized for its utility as a potent oxidizing agent and catalyst. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, and significant applications in organic chemistry, particularly in polymerization and oxidation reactions. The document is structured to offer readily accessible quantitative data, in-depth experimental methodologies, and visual representations of key processes to support researchers and professionals in the field.

Chemical and Physical Properties

This compound is a yellow to light orange crystalline solid. Its molecular structure consists of a central chromium atom in a +6 oxidation state, bonded to two triphenylsilyl groups via oxygen atoms. This structure contributes to its notable stability and reactivity.

| Property | Value | Reference |

| CAS Number | 1624-02-8 | |

| Molecular Formula | C₃₆H₃₀CrO₄Si₂ | [1] |

| Molecular Weight | 634.79 g/mol | [2] |

| Appearance | Yellow to light orange powder/needles | [3] |

| Melting Point | 151-161 °C (decomposes) | [4] |

| Purity | Typically >96% | [5][6] |

| Solubility | Soluble in carbon tetrachloride, heptane. |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily involving the reaction of a triphenylsilyl precursor with a chromium(VI) source. The following protocols are adapted from established patent literature, offering high yields and purity.[4]

Synthesis Workflow

References

- 1. Benzylic C–H Oxidation: Recent Advances and Applications in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Bis(triphenylsilyl) chromate | CAS#:1624-02-8 | Chemsrc [chemsrc.com]

- 4. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]

- 5. Ethylene polymerization with supported bis(triphenylsilyl) chromate catalysts [periodicos.capes.gov.br]

- 6. Composition of the Ethylene-Polymerization Catalyst Obtained on Reaction of bis(Triphenylsiloxyl) Chromite with Silica-Gel | Sciact - CRIS-system of Boreskov Institute of Catalysis - publications, employee [sciact.catalysis.ru]

Technical Guide: Determination of the Molecular Weight of Bis(triphenylsilyl)chromate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bis(triphenylsilyl)chromate is an organochromium compound utilized in organic synthesis, notably as a catalyst for ethylene (B1197577) polymerization and as an oxidizing agent for converting certain trimethylsilyl (B98337) ethers to ketones.[1] An accurate determination of its molecular weight is fundamental for stoichiometric calculations in reaction mechanisms, quantitative analysis, and material characterization. This document provides a detailed calculation of the molecular weight of this compound based on its chemical formula and the standard atomic weights of its constituent elements as recommended by the International Union of Pure and Applied Chemistry (IUPAC).

Chemical Formula and Structure

The chemical formula for this compound is C₃₆H₃₀CrO₄Si₂.[2] Its linear formula is represented as [(C₆H₅)₃SiO]₂CrO₂.[1] The structure consists of a central chromate (B82759) core bonded to two triphenylsilyl groups.

Methodology: Molecular Weight Calculation

The molecular weight (MW) is a calculated quantity, representing the sum of the atomic weights of all atoms in a molecule. The protocol for this determination is a computational method based on established chemical principles.

Computational Protocol:

-

Identify the molecular formula: The confirmed formula is C₃₆H₃₀CrO₄Si₂.

-

Determine the count of each atom:

-

Carbon (C): 36

-

Hydrogen (H): 30

-

Chromium (Cr): 1

-

Oxygen (O): 4

-

Silicon (Si): 2

-

-

Obtain Standard Atomic Weights: The conventional atomic weights for each element are sourced from IUPAC data.[3]

-

Calculate Total Mass Contribution: For each element, multiply the atom count by its standard atomic weight.

-

Summation: Sum the total mass contributions of all elements to obtain the final molecular weight.

While this guide focuses on the calculated molecular weight, experimental verification can be performed using techniques such as Mass Spectrometry, which provides a mass-to-charge ratio that can be used to confirm the molecular mass.

Data Presentation: Atomic Weight Contributions

The following table summarizes the quantitative data used for the molecular weight calculation of C₃₆H₃₀CrO₄Si₂.

| Element | Symbol | Atom Count | Standard Atomic Weight ( g/mol ) | Total Mass Contribution ( g/mol ) |

| Carbon | C | 36 | 12.011[3][4][5] | 432.396 |

| Hydrogen | H | 30 | 1.008[6][7] | 30.240 |

| Chromium | Cr | 1 | 51.9961[3][8][9][10] | 51.9961 |

| Oxygen | O | 4 | 15.999[11][12][13] | 63.996 |

| Silicon | Si | 2 | 28.085[14][15][16] | 56.170 |

| Total | 73 | 634.7981 |

The calculated molecular weight of this compound is 634.80 g/mol (rounded to two decimal places). This value is consistent with commercially available chemical data.[1][2]

Visualization of Calculation Workflow

The logical process for calculating the molecular weight is depicted in the following diagram.

References

- 1. 铬酸双(三苯基甲硅烷基)酯 96% | Sigma-Aldrich [sigmaaldrich.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 4. byjus.com [byjus.com]

- 5. Carbon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Wikipedia [en.wikipedia.org]

- 8. Atomic Weight of Chromium | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Chromium - Wikipedia [en.wikipedia.org]

- 10. americanelements.com [americanelements.com]

- 11. Oxygen - Wikipedia [en.wikipedia.org]

- 12. Oxygen, atomic [webbook.nist.gov]

- 13. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 14. Silicon - Wikipedia [en.wikipedia.org]

- 15. Silicon - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 16. Silicon | Si (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and History of Silyl Chromate Catalysts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and application of silyl (B83357) chromate (B82759) catalysts, with a particular focus on their role in ethylene (B1197577) polymerization. The information presented is intended for researchers, scientists, and professionals in the field of drug development who require a deep understanding of this important class of catalysts.

Introduction and Historical Context

The development of silyl chromate catalysts represents a significant advancement in the field of olefin polymerization, building upon the foundational work of the Phillips catalyst. The Phillips catalyst, a chromium oxide catalyst supported on silica (B1680970), was discovered in the 1950s by J. Paul Hogan and Robert L. Banks at Phillips Petroleum.[1] This discovery revolutionized the production of high-density polyethylene (B3416737) (HDPE).

Building on this technology, Union Carbide Corporation later developed the UCC S-2 catalyst, a silyl chromate catalyst that offered distinct advantages in controlling the molecular weight and other properties of the resulting polyethylene.[1][2][3] The key innovation of the S-2 catalyst was the incorporation of a silyl group, typically through the use of bis(triphenylsilyl) chromate, which modifies the chromium active center.[1][2] This modification allows for the production of polyethylene with a broad molecular weight distribution, a desirable characteristic for many applications.[2]

Catalyst Synthesis and Preparation

The preparation of a supported silyl chromate catalyst is a multi-step process that requires careful control of conditions to ensure optimal activity and selectivity. The general procedure involves the deposition of a chromium source onto a high-surface-area support, followed by activation and reaction with a silylating agent.

The following protocol is a representative example of the synthesis of a silica-supported silyl chromate catalyst.[1][4]

Materials:

-

Silica gel (e.g., Grace Davison 955)

-

Bis(triphenylsilyl) chromate

-

Anhydrous n-hexane

-

Diethylaluminum ethoxide (DEAE) or other suitable aluminum alkyl cocatalyst

-

High-purity nitrogen

Procedure:

-

Support Dehydration: The silica gel support is first dehydrated to remove physisorbed water and surface hydroxyl groups. This is typically achieved by fluidizing the silica in a stream of dry nitrogen at a high temperature (e.g., 600°C) for several hours.[1]

-

Silyl Chromate Impregnation: The dehydrated silica is slurried in an anhydrous solvent, such as n-hexane. A solution of bis(triphenylsilyl) chromate in the same solvent is then added to the slurry. The mixture is stirred for several hours at a controlled temperature (e.g., 45°C) to ensure uniform deposition of the chromium compound onto the silica surface.[1]

-

Reduction with Cocatalyst: An aluminum alkyl cocatalyst, such as diethylaluminum ethoxide (DEAE), is then added to the slurry.[1][4] The cocatalyst serves to reduce the Cr(VI) species to a lower oxidation state, which is believed to be the active form of the catalyst.[5] The mixture is stirred for a defined period to allow for the reduction to occur.

-

Drying: The solvent is removed under vacuum or by flowing dry nitrogen, leaving a free-flowing solid catalyst powder.[4]

In an effort to reduce the use of toxic hexavalent chromium compounds like bis(triphenylsilyl) chromate, a "green" synthesis route has been developed. This method utilizes a less toxic chromium(III) precursor and a silylating agent like triphenylsilanol (B1683266) (TPS).[2][3]

Procedure Outline:

-

A Phillips-type catalyst is first prepared by impregnating silica with a chromium(III) salt (e.g., chromium(III) acetate) followed by calcination.[2]

-

The resulting chromium oxide/silica catalyst is then treated with triphenylsilanol (TPS). The TPS reacts with the surface chromate species to form the silyl chromate catalyst in situ.[2][3]

Experimental Protocols for Ethylene Polymerization

The following protocol describes a typical gas-phase ethylene polymerization experiment using a silyl chromate catalyst in a laboratory-scale autoclave reactor.[1]

Equipment:

-

High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls, and gas inlet/outlet ports.

-

Gas purification system for ethylene and nitrogen.

-

Catalyst injection system.

Procedure:

-

Reactor Preparation: The autoclave reactor is thoroughly cleaned and dried. It is then purged with high-purity nitrogen and heated under vacuum to remove any traces of moisture and air.

-

Catalyst Introduction: A precise amount of the silyl chromate catalyst is introduced into the reactor under a nitrogen atmosphere.

-

Polymerization: The reactor is brought to the desired polymerization temperature and pressure by introducing purified ethylene gas. The polymerization reaction is typically carried out for a set period, during which the consumption of ethylene is monitored.

-

Termination and Product Recovery: After the desired reaction time, the ethylene feed is stopped, and the reactor is cooled down and vented. The polyethylene product is then collected from the reactor.

Quantitative Data on Catalyst Performance

The performance of silyl chromate catalysts is influenced by various factors, including the specific catalyst formulation, the type and amount of cocatalyst, and the polymerization conditions (temperature, pressure, etc.). The following tables summarize key performance data for different silyl chromate catalyst systems.

Table 1: Effect of Polymerization Temperature on the Performance of Silyl Chromate Catalysts [1]

| Catalyst | Temperature (°C) | Yield (g PE / g cat·h) | Molecular Weight ( g/mol ) | Melt Index (21.6 kg) | Molecular Weight Distribution (MWD) |

| Cat-1 | 88 | 90.48 | 433,000 | 3.30 | 40.8 |

| Cat-1 | 92 | 106.7 | 324,000 | 4.69 | 32.1 |

| Cat-1 | 95 | 137.38 | 301,000 | 8.12 | 20.4 |

| Cat-2 | 88 | 113.25 | 326,000 | 4.53 | 36.5 |

| Cat-2 | 92 | 153.76 | 307,000 | 5.52 | 46.1 |

| Cat-2 | 95 | 189.09 | 235,000 | 12.8 | 39.1 |

Cat-1 and Cat-2 are two different formulations of the UCC S-2 catalyst, with Cat-2 having a higher cocatalyst to chromium ratio.[1]

Table 2: Effect of Ethylene Pressure on the Performance of a Blended Silyl Chromate Catalyst (Cat-3) [1]

| Pressure (MPa) | Yield (g PE / g cat·h) | Molecular Weight ( g/mol ) | Melt Index (21.6 kg) | Molecular Weight Distribution (MWD) |

| 0.8 | 165.3 | 258,000 | 10.2 | 50.1 |

| 1.2 | 201.5 | 294,000 | 7.5 | 59.3 |

| 1.6 | 189.6 | 312,000 | 6.8 | 55.4 |

Cat-3 is a blend of Cat-1 and Cat-2.[1]

Reaction Mechanism and Signaling Pathways

The precise mechanism of ethylene polymerization by silyl chromate catalysts is complex and has been the subject of extensive research. However, a general consensus has emerged regarding the key steps involved.

Diagram 1: Proposed Catalytic Cycle for Ethylene Polymerization

Caption: Proposed catalytic cycle for ethylene polymerization.

Diagram 2: Logical Workflow for Silyl Chromate Catalyst Synthesis

Caption: Workflow for silyl chromate catalyst synthesis.

The key steps in the proposed mechanism are:

-

Activation: The Cr(VI) precatalyst is activated by a cocatalyst, typically an aluminum alkyl, which reduces the chromium to a lower oxidation state and likely forms a chromium-alkyl species.[5]

-

Initiation: An ethylene monomer coordinates to the vacant site on the chromium center.

-

Propagation: The coordinated ethylene molecule then inserts into the chromium-alkyl bond, extending the polymer chain. This process repeats, leading to the growth of the polyethylene chain.

-

Termination: The growing polymer chain can be terminated through several pathways, including β-hydride elimination to form a vinyl-terminated polymer and a chromium-hydride species, or by chain transfer to the monomer or cocatalyst.

Catalyst Characterization

A variety of analytical techniques are employed to characterize silyl chromate catalysts and elucidate their structure-activity relationships. These include:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the oxidation state of the chromium species on the catalyst surface.[2]

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the local environment of the silicon and other nuclei in the catalyst.[3]

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: To study the paramagnetic chromium species, providing insights into their electronic structure and coordination environment.

-

Infrared (IR) Spectroscopy: To identify the functional groups present on the catalyst surface and to study the interaction of molecules with the active sites.

Conclusion

Silyl chromate catalysts, particularly the UCC S-2 catalyst, have played a crucial role in the commercial production of high-density polyethylene. Their unique ability to produce polymers with a broad molecular weight distribution has made them indispensable for a wide range of applications. Ongoing research continues to refine the synthesis and performance of these catalysts, including the development of more environmentally friendly "green" synthesis routes. A thorough understanding of their discovery, synthesis, and reaction mechanisms is essential for scientists and researchers working in the fields of catalysis and polymer science.

References

Spectroscopic and Synthetic Profile of Bis(triphenylsilyl)chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylsilyl)chromate, a notable organometallic compound, serves as a powerful oxidizing agent and a catalyst in polymerization reactions. Its utility in organic synthesis, particularly in the oxidation of olefins and alcohols, and in ethylene (B1197577) polymerization, underscores the importance of a comprehensive understanding of its physicochemical properties. This technical guide provides a consolidated overview of the available spectroscopic data (NMR, IR, UV-Vis) for this compound, alongside detailed experimental protocols for its synthesis. The information is structured to be a readily accessible resource for researchers in organic synthesis, polymer chemistry, and materials science.

Chemical and Physical Properties

This compound is a red crystalline solid. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value |

| CAS Number | 1624-02-8 |

| Molecular Formula | C₃₆H₃₀CrO₄Si₂ |

| Molecular Weight | 634.79 g/mol |

| Appearance | Red crystalline solid |

| Melting Point | 159 °C (with decomposition) |

| Solubility | Soluble in heptane (B126788) and carbon tetrachloride |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the reviewed literature. However, ¹³C NMR data is referenced in the following publication, which was not accessible in full text:

-

Collection of Czechoslovak Chemical Communications, 1981 , 46(6), 1383–1388.

Based on the structure of the triphenylsilyl group, the expected ¹H NMR spectrum would show complex multiplets in the aromatic region (approximately 7.0-8.0 ppm). The ¹³C NMR spectrum would similarly display signals corresponding to the aromatic carbons.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound exhibits characteristic strong absorption bands corresponding to the Cr-O stretching vibrations. These bands are crucial for identifying the presence of the chromate (B82759) ester functionality and are absent in the reduced organochromium species formed after its reaction with olefins.

| Wavenumber (cm⁻¹) | Assignment |

| ~985 | Cr-O stretch |

| ~973 | Cr-O stretch |

UV-Visible (UV-Vis) Spectroscopy

No specific UV-Visible absorption data (λmax) for this compound was found in the surveyed literature. As a chromium(VI) compound, it is expected to exhibit charge-transfer bands in the UV-Visible region, contributing to its red color.

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented synthesis method.

Materials:

-

Triphenylchlorosilane

-

Potassium dichromate

-

Potassium hydroxide

-

Glacial acetic acid

-

Hexane

-

Water

Procedure:

-

To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

Stir the reaction mixture at 50-60 °C for 5 hours.

-

After the reaction is complete, filter the mixture.

-

Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.

-

Filter the solid under reduced pressure.

-

Dry the final product in a vacuum oven.

This procedure is reported to yield this compound in high purity.

Spectroscopic Analysis Protocol (General)

Specific experimental conditions for the acquisition of the spectroscopic data mentioned in this guide are not fully detailed in the available literature. A general approach for obtaining such data would involve:

-

NMR: Dissolving a sample of this compound in a suitable deuterated solvent (e.g., CDCl₃) and acquiring ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

IR: Acquiring the infrared spectrum using either a KBr pellet method or as a solution in a suitable solvent (e.g., CCl₄) using an FT-IR spectrometer.

-

UV-Vis: Recording the absorption spectrum of a dilute solution of the compound in a suitable solvent (e.g., heptane or CCl₄) using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-800 nm).

Logical Workflow

The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound as an oxidizing agent.

Caption: Synthesis and Application Workflow for this compound.

Conclusion

This compound is a valuable reagent in organic chemistry. While some of its characteristic spectroscopic data, particularly its IR absorptions, are documented, a comprehensive, publicly available dataset for its NMR and UV-Vis spectra is lacking. The synthetic protocols provide a clear pathway for its preparation. Further research to fully characterize its spectroscopic properties would be beneficial to the scientific community, enabling a more profound understanding and broader application of this versatile compound.

An In-depth Technical Guide to Bis(triphenylsilyl) chromate (C36H30CrO4Si2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound Bis(triphenylsilyl) chromate (B82759), with the chemical formula C36H30CrO4Si2. It is a versatile organometallic reagent primarily utilized as a catalyst in polymerization and as an oxidizing agent in organic synthesis. This document details its chemical and physical properties, provides established synthesis protocols, and outlines its applications in ethylene (B1197577) polymerization and the oxidation of alcohols. Experimental procedures are detailed, and reaction mechanisms are visualized to facilitate a deeper understanding for researchers and professionals in chemistry and drug development.

Chemical Identity and Properties

Bis(triphenylsilyl) chromate is an organometallic compound featuring a central chromium atom in a +6 oxidation state, bonded to two triphenylsilyl groups via oxygen atoms.

Table 1: Chemical and Physical Properties of Bis(triphenylsilyl) chromate

| Property | Value | Citation(s) |

| Chemical Formula | C36H30CrO4Si2 | [1][2][3] |

| Molecular Weight | 634.79 g/mol | [2][3] |

| CAS Number | 1624-02-8 | [1][2][3] |

| Appearance | Yellow to orange solid/powder/needles | [1][2][4] |

| Melting Point | 153-159 °C (with decomposition) | [2][4][5] |

| Solubility | Sparingly soluble in water. Soluble in carbon tetrachloride. | [5][6] |

| Linear Formula | [(C6H5)3SiO]2CrO2 | [3] |

Table 2: Spectroscopic Data for Bis(triphenylsilyl) chromate

| Spectroscopic Data | Value | Citation(s) |

| Infrared (IR) Spectrum | Strong absorptions at 10.15 µm and 10.27 µm (Cr-O stretching vibrations) | [7] |

| ¹H NMR Spectrum | Data not available in the searched literature. | |

| ¹³C NMR Spectrum | Data not available in the searched literature. | |

| UV-Vis Spectrum | Data not available in the searched literature. |

Table 3: Crystallographic Data for Bis(triphenylsilyl) chromate

| Parameter | Value | Citation(s) |

| Crystal Structure Data | Not available in the searched literature. |

Synthesis and Experimental Protocols

Several methods for the synthesis of Bis(triphenylsilyl) chromate have been reported, offering varying yields and reaction conditions. Below are detailed protocols from the scientific literature and patent documents.

Synthesis from Triphenylsilanol (B1683266) and Chromium Trioxide

This method involves the reaction of triphenylsilanol with chromium trioxide in a suitable solvent.

Experimental Protocol:

-

A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate (B86663) in 450 ml of carbon tetrachloride is prepared in a light-tight flask.[7]

-

The mixture is shaken for 24 hours at room temperature.[7]

-

The resulting red-orange mixture is filtered to remove solid residues.[7]

-

The product is recovered from the carbon tetrachloride solution by evaporation.[7]

-

The dark residue is recrystallized from hot heptane (B126788) to yield orange needles of Bis(triphenylsilyl) chromate.[7]

-

Yield: 10.1 g (60%)[7]

-

Elemental Analysis: Calculated for C36H30CrO4Si2: C, 68.12%; H, 4.76%; Cr, 8.19%. Found: C, 68.52%; H, 4.97%; Cr, 8.15%.[7]

Synthesis from Triphenylchlorosilane and Potassium Dichromate

This process, detailed in US Patent 5,698,723, provides a higher yield and avoids the pre-synthesis of triphenylsilanol.[4]

Experimental Protocol:

-

30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane (B92381) are added to a 500 ml three-neck flask equipped with a stirrer and a reflux condenser.[4]

-

The reaction mixture is stirred at 50°-60° C for 5 hours.[4]

-

After the reaction, the mixture is filtered.[4]

-

The resulting solid is washed sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.[4]

-

The product is dried in a vacuum oven.[4]

Applications in Organic Synthesis

Bis(triphenylsilyl) chromate is a valuable reagent in organic chemistry, primarily as a catalyst for polymerization and as an oxidizing agent.

Ethylene Polymerization

Bis(triphenylsilyl) chromate can catalyze the polymerization of ethylene at high pressure without the need for a co-catalyst.[7]

Experimental Protocol for Ethylene Polymerization:

-

100 ml of cyclohexane (B81311) (previously dried by purging with nitrogen) is charged into a dry, nitrogen-filled 300-ml stirred autoclave.[7]

-

0.5 g of Bis(triphenylsilyl) chromate is added to the autoclave, and the mixture is purged with nitrogen for several minutes before sealing.[7]

-

The vessel is heated to 170°C and pressure-bled several times to remove nitrogen.[7]

-

Ethylene is charged to an initial pressure of 20,000 psi.[7]

-

The reaction is allowed to proceed for 4 hours, maintaining the temperature at 170-175°C.[7]

-

Product: Approximately 20 g of solid polyethylene (B3416737).[7]

The proposed mechanism involves the coordination of ethylene to the chromium center, followed by insertion and chain propagation. The polyethylene produced shows infrared absorptions characteristic of the triphenylsiloxy group, suggesting it terminates the polymer chain.[7]

Caption: Proposed mechanism for ethylene polymerization catalyzed by Bis(triphenylsilyl) chromate.

Oxidation of Alcohols

The generally accepted mechanism for alcohol oxidation by chromate reagents involves the formation of a chromate ester intermediate, followed by the elimination of a proton from the alcohol carbon, leading to the formation of the carbonyl group and a reduced chromium species.[8]

Caption: Generalized mechanism for the oxidation of an alcohol by a chromate reagent.

Workflow Diagram: Synthesis and Application

The following diagram illustrates the general workflow from the synthesis of Bis(triphenylsilyl) chromate to its application in organic synthesis.

Caption: General workflow for the synthesis and application of Bis(triphenylsilyl) chromate.

Safety and Handling

Bis(triphenylsilyl) chromate is a hazardous substance and should be handled with appropriate safety precautions.

Table 4: Safety Information for Bis(triphenylsilyl) chromate

| Hazard Statement | Precautionary Statement | Citation(s) |

| H317: May cause an allergic skin reaction. | P201: Obtain special instructions before use. | [4] |

| H350i: May cause cancer by inhalation. | P273: Avoid release to the environment. | [4] |

| H410: Very toxic to aquatic life with long lasting effects. | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [4] |

| P308 + P313: IF exposed or concerned: Get medical advice/attention. | [4] | |

| P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [4] |

It is classified as toxic and dangerous for the environment.[4] Personal protective equipment, including eye shields, face shields, gloves, and a suitable respirator, should be worn when handling this compound.[3]

Conclusion

Bis(triphenylsilyl) chromate (C36H30CrO4Si2) is a well-characterized organometallic compound with significant applications as a catalyst in ethylene polymerization and as a selective oxidizing agent for alcohols. The synthesis protocols provided offer high yields, and the outlined experimental procedures serve as a valuable resource for researchers. While detailed spectroscopic and crystallographic data are not extensively available in the public domain, the information compiled in this guide provides a solid foundation for its use in a research and development setting. As with all chromium(VI) compounds, appropriate safety measures must be strictly adhered to during its handling and disposal.

References

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Bis(triphenylsilyl) chromate 96 1624-02-8 [sigmaaldrich.com]

- 4. Bis(triphenylsiloxy)chromium(VI)dioxide | Bis(triphenylsilyl) chromate | C21H24ClNO - Ereztech [ereztech.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. lookchem.com [lookchem.com]

- 7. rsc.org [rsc.org]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Safety, Handling, and Use of Bis(triphenylsilyl)chromate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, handling, and experimental information for Bis(triphenylsilyl)chromate. The following sections detail the material's hazards, physical and chemical properties, safe handling and emergency protocols, and its application in key chemical syntheses.

Chemical and Physical Properties

This compound is a yellow to light orange powder. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1624-02-8 | [1][2][3] |

| EC Number | 216-612-8 | [2] |

| Molecular Formula | C₃₆H₃₀CrO₄Si₂ | [1][3] |

| Molecular Weight | 634.79 g/mol | [2][3] |

| Melting Point | 159 °C (decomposes) | [1][2][4] |

| Appearance | Yellow to light orange powder | [3] |

| Purity | ≥ 96% | [2][3] |

Safety and Hazard Information

This compound is a hazardous substance that requires careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard identification.

GHS Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin.[5] |

| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[5][6] |

| Carcinogenicity | 1A/1B | H350: May cause cancer.[2][5] |

| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child.[5] |

| Hazardous to the aquatic environment, long-term hazard | 1 | H410: Very toxic to aquatic life with long lasting effects.[5][6] |

GHS Label Elements

-

Pictograms:

-

Health Hazard

-

Corrosion

-

Acute Toxicity (skull and crossbones)

-

Environment

-

-

Precautionary Statements: A comprehensive list of precautionary statements can be found in the provided Safety Data Sheets.[5][6][7] Key statements include:

-

P201: Obtain special instructions before use.[7]

-

P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[5][6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[5]

-

P308 + P313: IF exposed or concerned: Get medical advice/attention.[7]

-

P501: Dispose of contents/container to an approved waste disposal plant.[6]

-

Toxicological Data

| Test | Route of Exposure | Species | Dose/Duration | Reference |

| LD50 | Oral | Rat | 3360 mg/kg | [1] |

| LD50 | Dermal | Rabbit | 710 mg/kg | [1] |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. A face shield is also recommended.[5]

-

Skin Protection: Wear impervious, flame-resistant clothing and gloves. Gloves must be inspected prior to use and disposed of properly after use.[5][7]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., type P3 (EN 143)).[2][5]

Handling

-

Handle in a well-ventilated place, preferably in a chemical fume hood.[5]

-

Avoid contact with skin and eyes.[7]

-

Avoid formation of dust and aerosols.[5]

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[7]

-

Keep away from sources of ignition.[6]

-

Take measures to prevent the buildup of electrostatic charge.[6]

Storage

-

Store in a cool, dry, and well-ventilated place.[7]

-

Store locked up.[5]

-

The material is reported to be air and moisture sensitive, so handling and storage under an inert gas is recommended.

Emergency Procedures

First-Aid Measures

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

-

In Case of Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Get emergency medical help immediately.[5]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[7]

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5][6]

-

Specific Hazards: No data available.

-

Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[5][6]

Accidental Release Measures

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[5][7]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. Discharge into the environment must be avoided.[5][7]

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[7]

Experimental Protocols

This compound is a versatile reagent in organic synthesis, primarily used as an oxidizing agent and a catalyst for polymerization.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of triphenylchlorosilane with a chromium source in the presence of an acid. The following is a representative procedure adapted from the literature.[1]

Materials:

-

Triphenylchlorosilane

-

Potassium dichromate

-

Potassium hydroxide

-

Glacial acetic acid

-

Hexane

-

Water

Procedure:

-

To a 500 mL three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 mL of glacial acetic acid, and 80 mL of hexane.

-

Stir the reaction mixture at 50-60 °C for 5 hours.

-

Filter the resulting solid.

-

Wash the solid sequentially with 140 mL of water, 70 mL of glacial acetic acid, and 70 mL of hexane.

-

Dry the product under reduced pressure in an oven to yield this compound.

Ethylene (B1197577) Polymerization Catalyzed by this compound

This compound can be used as a catalyst for ethylene polymerization, often supported on silica (B1680970). The following is a generalized procedure based on published research.[6]

Materials:

-

This compound

-

Silica gel (e.g., Grace Davison 955)

-

n-Hexane (purified)

-

Diethyl aluminum ethoxide (cocatalyst)

-

Ethylene

-

Nitrogen

Procedure:

-

Catalyst Preparation:

-

Dehydrate silica gel by calcination at 600 °C for 4 hours in a fluidized-bed reactor under a nitrogen flow.

-

In a glass reactor under a nitrogen atmosphere, suspend the dehydrated silica in purified n-hexane.

-

Add a solution of this compound in n-hexane to the silica slurry.

-

Introduce the diethyl aluminum ethoxide cocatalyst at a specified Al/Cr molar ratio (e.g., 3:1 or 6:1).

-

Allow the reduction to proceed for 1 hour.

-

Dry the catalyst at 60 °C to obtain a free-flowing powder.

-

-

Polymerization:

-

Charge a stainless-steel autoclave reactor with the prepared catalyst.

-

Introduce ethylene to the desired pressure (e.g., 0.8 to 1.6 MPa).

-

Maintain the reaction at the desired temperature (e.g., 88 °C to 95 °C) with vigorous stirring.

-

Monitor ethylene consumption to follow the polymerization kinetics.

-

After the desired reaction time, vent the reactor and collect the polyethylene (B3416737) product.

-

Oxidation of Secondary Benzylic and Allylic Silyl (B83357) Ethers

This compound catalyzes the oxidation of secondary benzylic and allylic trimethylsilyl (B98337) ethers to their corresponding ketones using tert-butyl hydroperoxide. The following is a representative protocol based on available literature.[5]

Materials:

-

Secondary benzylic or allylic trimethylsilyl ether (substrate)

-

This compound (catalyst)

-

Aqueous 70% tert-butyl hydroperoxide (oxidant)

-

Appropriate organic solvent (e.g., dichloromethane (B109758) or acetonitrile)

Procedure:

-

In a round-bottom flask, dissolve the silyl ether substrate in the chosen organic solvent.

-

Add a catalytic amount of this compound to the solution.

-

To this mixture, add aqueous 70% tert-butyl hydroperoxide.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction (e.g., with a saturated aqueous solution of sodium sulfite).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography, to obtain the desired ketone.

Visualized Workflows

The following diagrams illustrate key workflows for the safe handling and experimental use of this compound.

Caption: General laboratory workflow for the safe handling of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for ethylene polymerization using a supported this compound catalyst.

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. It is considered a hazardous waste and should be handled by a licensed disposal company.[5] Avoid release to the environment.[5][6]

Disclaimer: This document is intended for informational purposes only and does not constitute a replacement for a formal risk assessment or the guidance of a qualified safety professional. Always consult the most recent Safety Data Sheet (SDS) from the manufacturer before handling this chemical.

References

- 1. Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. US5698723A - Process for the preparation of bistriphenylsilyl chromate - Google Patents [patents.google.com]

- 3. tert-Butyl hydroperoxide, TBHP [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Copper-catalyzed homolytic and heterolytic benzylic and allylic oxidation using tert-butyl hydroperoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Unveiling the Thermal Properties of Bis(triphenylsilyl)chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition temperature of bis(triphenylsilyl)chromate, a versatile organometallic catalyst. A comprehensive understanding of its thermal behavior is paramount for its safe handling, storage, and effective application in various chemical transformations, including polymerization and oxidation reactions. This document provides a concise summary of its thermal decomposition data, detailed experimental protocols for its synthesis, and a visual representation of its catalytic mechanism.

Thermal Decomposition Data

The thermal stability of this compound is a critical parameter for its application in thermally sensitive processes. The compound exhibits a well-defined decomposition temperature, as summarized in the table below. It is important to note that variations in reported melting points with decomposition can be attributed to differences in sample purity and the experimental conditions employed during analysis.

| Parameter | Value | Reference |

| Decomposition Temperature | 159 °C (decomposes) | [1][2][3][4] |

| Melting Point with Decomposition | 151 °C - 161 °C | [5] |

Experimental Protocols

A fundamental understanding of the synthesis of this compound is essential for researchers working with this compound. The following section details a common and effective method for its preparation.

Synthesis of this compound

This protocol is adapted from a patented procedure and outlines the reaction of triphenylchlorosilane with an oxidizing agent in the presence of a base.

Materials:

-

Triphenylchlorosilane

-

Potassium dichromate

-

Potassium hydroxide

-

Glacial acetic acid

-

Hexane

-

Water

Procedure:

-

To a 500 ml three-neck flask equipped with a stirrer and a reflux condenser, add 30 g of triphenylchlorosilane, 13 g of potassium dichromate, 3 g of potassium hydroxide, 60 ml of glacial acetic acid, and 80 ml of hexane.

-

Stir the reaction mixture at a temperature between 50-60 °C for 5 hours.

-

After the reaction is complete, filter the mixture to isolate the solid product.

-

Wash the resulting solid sequentially with 140 ml of water, 70 ml of glacial acetic acid, and 70 ml of hexane.

-

Dry the purified product in a vacuum oven to obtain this compound.

Catalytic Activity and Mechanism

This compound is a well-known catalyst, particularly for ethylene (B1197577) polymerization. Its mechanism of action involves the formation of an active chromium species that facilitates the chain growth of the polymer.

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 96 | 1624-02-8 [chemicalbook.com]

- 4. Differential scanning calorimetry and fluorimetry measurements of monoclonal antibodies and reference proteins: Effect of scanning rate and dye selection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Bis(triphenylsilyl)chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Bis(triphenylsilyl)chromate, a versatile oxidizing agent and catalyst, plays a significant role in various organic syntheses and polymerization processes. A thorough understanding of its solubility in common organic solvents is paramount for its effective application, enabling optimal reaction conditions, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines a general experimental protocol for its determination, and visualizes the procedural workflow.

Quantitative Solubility Data

Exhaustive literature searches for quantitative solubility data (e.g., g/100 mL or mol/L) for this compound in common organic solvents did not yield specific numerical values. Many sources either do not report solubility data or explicitly state it as "not available". However, qualitative inferences can be drawn from procedural descriptions in synthetic methodologies.

The table below summarizes the qualitative solubility of this compound based on information gleaned from its synthesis and purification procedures.

| Solvent | Qualitative Solubility | Inference Source |

| Water | Sparingly Soluble | Stated in chemical safety and information portals. |

| Hexane | Poorly Soluble | Used as a washing solvent during the purification process, indicating low solubility to remove impurities without significant product loss.[1] |

| Glacial Acetic Acid | Poorly Soluble | Employed as a washing solvent, suggesting the compound does not readily dissolve in it.[1] |

| Petroleum Ether | Poorly Soluble | Utilized in washing steps during synthesis, implying minimal solubility. |

| Benzene | Partially Soluble | Used as a co-solvent with glacial acetic acid in the synthesis reaction mixture, suggesting some degree of solubility is necessary for the reaction to proceed. |

| Dichloromethane | Likely Soluble | As a common solvent for organic reactions involving similar organometallic compounds, it is a probable solvent, though direct data is absent. |

| Tetrahydrofuran (THF) | Likely Soluble | Frequently used for dissolving organometallic reagents; therefore, it is a potential solvent for this compound. |

| Toluene | Likely Soluble | Often a suitable solvent for compounds with aromatic moieties. |

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a compound like this compound in an organic solvent. This method, often referred to as the isothermal saturation method, is a standard procedure in chemical laboratories.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent (e.g., dichloromethane, toluene, THF)

-

Scintillation vials or sealed test tubes

-

Constant temperature bath or shaker incubator

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Spectrophotometer or other suitable analytical instrument (e.g., HPLC)

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (typically 24-72 hours) with continuous agitation to ensure saturation is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle to the bottom of the vials. It is crucial to maintain the temperature during this step.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pre-warmed (to the equilibration temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the volumetric flask under reduced pressure and weigh the remaining solid residue. The solubility can be calculated as grams of solute per volume of solvent.

-

Spectroscopic/Chromatographic Method: Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

-

Data Analysis: Repeat the experiment at least in triplicate to ensure reproducibility. Calculate the average solubility and standard deviation.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

This guide, while highlighting the current gap in quantitative solubility data for this compound, provides a practical framework for researchers to approach its use and characterization in the laboratory. The inferred qualitative solubility and the detailed experimental protocol offer a solid starting point for any investigation requiring the dissolution of this important chemical compound.

References

Preliminary Studies on the Reactivity of Bis(triphenylsilyl)chromate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis(triphenylsilyl)chromate, a hexavalent chromium compound, has demonstrated utility as a versatile oxidizing agent and polymerization catalyst. This technical guide provides an in-depth overview of preliminary studies on its reactivity, with a focus on its synthesis, role in the oxidation of olefins, and application in ethylene (B1197577) polymerization. Detailed experimental protocols for its preparation are presented, alongside a summary of key reactivity data. Visual diagrams of the synthetic pathway and proposed reaction mechanisms are included to facilitate a deeper understanding of its chemical behavior.

Introduction

This compound, with the chemical formula CrO₂(OSi(C₆H₅)₃)₂, is an organometallic compound that has garnered interest for its specific reactivity. It is recognized as a powerful oxidizing agent capable of cleaving carbon-carbon double bonds in olefins to yield corresponding aldehydes and ketones. Furthermore, it has been identified as an active catalyst for the polymerization of ethylene, even in the absence of a cocatalyst. This dual reactivity makes it a subject of interest for various applications in organic synthesis and polymer chemistry. This guide aims to consolidate the preliminary findings on the synthesis and reactivity of this compound, providing a valuable resource for researchers in the field.

Synthesis of this compound

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of a triphenylsilyl precursor with a chromium(VI) source. The choice of reactants and conditions can significantly impact the yield and purity of the final product.

Data Presentation: Synthesis of this compound

The following table summarizes various reported methods for the synthesis of this compound, highlighting the reactants, solvents, reaction conditions, and resulting yields and melting points.

| Method | Reactants | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Melting Point (°C) | Reference |

| 1 | Triphenylsilanol, Chromium trioxide, Anhydrous magnesium sulfate (B86663) | Carbon tetrachloride | Room Temperature | 24 | 60 | 153-155 | |

| 2 | Triphenylchlorosilane, Potassium dichromate | Glacial acetic acid | 40-50 | 5 | 66 | 151 | |

| 3 | Triphenylchlorosilane, Potassium dichromate, Potassium hydroxide | Glacial acetic acid, Hexane | 50-60 | 5 | 97.4 | 154 | |

| 4 | Triphenylchlorosilane, Potassium dichromate, Sodium hydroxide | Glacial acetic acid, Hexane | 20, then 80 | 8 | 91 | 154 |

Experimental Protocols: Synthesis of this compound

Method 1: From Triphenylsilanol and Chromium Trioxide

-

A mixture of 15 g (0.054 mol) of triphenylsilanol, 15 g (0.15 mol) of chromium trioxide, and 5.0 g of anhydrous magnesium sulfate in 450 ml of carbon tetrachloride is prepared in a light-tight flask.

-

The mixture is shaken for 24 hours at room temperature.

-